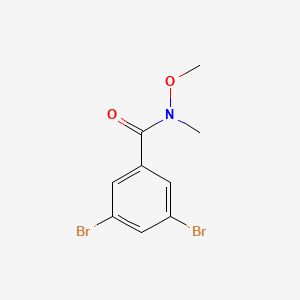

3,5-Dibromo-N-methoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9Br2NO2 |

|---|---|

Molecular Weight |

322.98 g/mol |

IUPAC Name |

3,5-dibromo-N-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C9H9Br2NO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 |

InChI Key |

HEMNULDORCOKRY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)Br)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dibromo N Methoxy N Methylbenzamide

Established Synthetic Pathways for Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are valuable intermediates in organic synthesis. They react with organometallic reagents to produce ketones, avoiding the over-addition that can occur with other carboxylic acid derivatives. mychemblog.com Their synthesis is a well-established area of organic chemistry.

Amidation of Carboxylic Acids, Acid Chlorides, and Esters with N,O-Dimethylhydroxylamine.rsc.orgwikipedia.orgnih.govresearchgate.net

The most common and direct methods for preparing Weinreb amides involve the coupling of a carboxylic acid or its derivatives with N,O-dimethylhydroxylamine, which is typically used as its more stable hydrochloride salt. wikipedia.orgnumberanalytics.comwikipedia.org

From Carboxylic Acids: Direct conversion of carboxylic acids to Weinreb amides is achieved using a variety of peptide coupling reagents. wikipedia.org Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for nucleophilic attack by N,O-dimethylhydroxylamine. tutorchase.comchemicalbook.com Another effective method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, which is particularly useful for substrates with sensitive functional groups. chemspider.com

From Acid Chlorides: A highly efficient and frequently used method is the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or pyridine. mychemblog.comgoogle.com The base neutralizes the HCl generated during the reaction, driving it to completion. This method is often preferred due to the high reactivity of acid chlorides.

From Esters: Esters can be converted to Weinreb amides using organoaluminum reagents like trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). mychemblog.comwikipedia.org These reagents facilitate the amidation process, providing the desired product in good yields.

A comparative table of common coupling agents for the synthesis of Weinreb amides from carboxylic acids is presented below.

| Coupling Agent | Typical Solvent | Base | Advantages |

| EDCI/DMAP | Dichloromethane (B109758) (DCM) | Triethylamine | Mild conditions, good yields |

| DCC | Dichloromethane (DCM) | None required | Effective, but produces a urea (B33335) byproduct that requires filtration |

| HATU | Dimethylformamide (DMF) | DIPEA | High efficiency, rapid reaction times |

| CDI | Dichloromethane (DCM) or THF | None required | Good for sensitive substrates, byproduct is CO₂ |

Utilization of Diboronic Acid Anhydride (DBAA) Catalysis.numberanalytics.com

A modern and catalytic approach to amide bond formation, including Weinreb amides, involves the use of diboronic acid anhydrides (DBAA). nih.gov This method serves as a powerful tool for dehydrative condensation between carboxylic acids and amines. rsc.orgrsc.org The DBAA catalyst activates the carboxylic acid, facilitating a mild and efficient amidation. mdpi.com This catalytic system is noted for its high chemoselectivity and can be applied to complex syntheses, including those of β-hydroxycarboxylic amides and Weinreb amides from α- or β-hydroxy acids. nih.govmdpi.comrsc.org The reaction proceeds under relatively mild conditions and offers an advantage by avoiding the use of stoichiometric coupling or dehydrating agents. organic-chemistry.org

Bromination Strategies for Benzamide (B126) Precursors

The synthesis of the target molecule requires the presence of two bromine atoms at the 3 and 5 positions of the benzene (B151609) ring. This substitution pattern is achieved through regioselective bromination of an appropriate aromatic precursor.

Regioselective Bromination Techniques in Aromatic Systems.nih.gov

Electrophilic aromatic substitution is the primary method for introducing bromine atoms onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. nih.gov For a 3,5-disubstitution pattern, the synthesis typically starts with a benzene ring bearing a meta-directing group. The carboxyl group (-COOH) of benzoic acid is a deactivating, meta-directing group. Therefore, direct bromination of benzoic acid would be expected to yield 3,5-dibromobenzoic acid, which is the key precursor for the target molecule. sigmaaldrich.comchemimpex.com

Various brominating agents can be employed, including:

Bromine (Br₂) with a Lewis acid catalyst: A classic method, though it can sometimes lead to over-bromination.

N-Bromosuccinimide (NBS): A versatile and milder brominating agent often used with a catalyst or under specific conditions to achieve high regioselectivity. organic-chemistry.orgresearchgate.net

Ammonium (B1175870) bromide with an oxidant: Systems like ammonium bromide/Oxone provide an efficient and rapid method for regioselective bromination under mild conditions. organic-chemistry.org

The choice of brominating agent and reaction conditions is crucial to control the degree of bromination and achieve the desired 3,5-disubstituted product in high yield. researchgate.net

Precursor Synthesis via Methyl 2-Aminobenzoate (B8764639) Derivatives.organic-chemistry.orgresearchgate.net

An alternative, though more complex, route to a dibrominated benzoic acid precursor starts from an aminobenzoate derivative like methyl 2-aminobenzoate (methyl anthranilate). researchgate.net This pathway involves bromination of the aromatic ring, followed by removal of the amino group. For instance, methyl 2-aminobenzoate can be brominated to yield methyl 3,5-dibromo-2-aminobenzoate. google.com The amino group can then be removed through a two-step diazotization-reduction sequence. While feasible, this multi-step approach is generally less direct for synthesizing 3,5-dibromobenzoic acid compared to the direct bromination of benzoic acid. chemicalbook.com

Targeted Synthesis of 3,5-Dibromo-N-methoxy-N-methylbenzamide.tandfonline.com

The most direct and logical synthesis of this compound involves a two-step sequence starting from benzoic acid.

Synthesis of the Precursor, 3,5-Dibromobenzoic Acid: This key intermediate is prepared by the electrophilic bromination of benzoic acid. The carboxyl group directs the incoming bromine electrophiles to the meta positions, yielding the desired 3,5-dibromo substitution pattern. sigmaaldrich.com

Formation of the Weinreb Amide: The resulting 3,5-dibromobenzoic acid is then converted to the target Weinreb amide. A common and effective method is to first convert the carboxylic acid to its more reactive acid chloride, 3,5-dibromobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comwikipedia.org The crude acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane to furnish this compound.

The table below outlines a typical reaction for the final amidation step.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

| 3,5-Dibromobenzoyl chloride | N,O-Dimethylhydroxylamine hydrochloride | Triethylamine / Dichloromethane | This compound |

This targeted approach, combining a regioselective bromination with a standard Weinreb amide formation protocol, represents an efficient and reliable pathway to this compound.

Sequential Halogenation and Amide Formation Approaches

The synthesis of this compound typically begins with a commercially available precursor, 3,5-dibromobenzoic acid. This starting material already possesses the required dibromo substitution pattern on the aromatic ring. Therefore, the primary synthetic challenge lies in the efficient formation of the N-methoxy-N-methylamide (Weinreb amide) functionality.

A common and effective strategy involves a two-step sequence:

Activation of the Carboxylic Acid: The carboxylic acid group of 3,5-dibromobenzoic acid is first converted into a more reactive species. This "activation" is necessary to facilitate the subsequent nucleophilic attack by N,O-dimethylhydroxylamine. A standard method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is often achieved by treating 3,5-dibromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-dibromobenzoyl chloride is a highly reactive intermediate.

Amide Formation: The activated acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. The base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, serves to neutralize the hydrochloric acid that is liberated during the reaction, driving the equilibrium towards the formation of the desired amide. This reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the acyl chloride and minimize side reactions.

An alternative to the acyl chloride route involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with N,O-dimethylhydroxylamine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. Another effective activating agent is 1,1'-carbonyldiimidazole (CDI), which reacts with the carboxylic acid to form a reactive acylimidazolide intermediate.

Optimized Reaction Conditions and Yield Considerations

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Several factors, including the choice of solvent, coupling agent, base, and reaction temperature, play a significant role.

For the acyl chloride pathway, the reaction of 3,5-dibromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride is typically performed at 0 °C to room temperature. The slow addition of the acyl chloride to a solution of the hydroxylamine (B1172632) and base is crucial to maintain control over the exothermic reaction.

When employing coupling reagents, the reaction conditions can be milder. For instance, using 1,1'-carbonyldiimidazole (CDI) allows the reaction to proceed efficiently at room temperature. The choice of solvent is also important, with dichloromethane and tetrahydrofuran being commonly used due to their inertness and ability to dissolve the reactants.

The yield of this compound is generally good to excellent, often exceeding 80%, depending on the chosen methodology and the purity of the starting materials. Careful purification, typically by column chromatography on silica (B1680970) gel, is often necessary to remove any unreacted starting materials and byproducts.

Below is an interactive data table summarizing various reaction conditions for the synthesis of Weinreb amides from substituted benzoic acids, which can be considered as a reference for the synthesis of the target compound.

| Starting Material | Activating/Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dinitrobenzoic Acid | PPh₃ / I₂ | iPr₂NEt | CH₂Cl₂ | 0 to RT | 1 | 92 |

| 5-Bromo-2-furoic Acid | 1,1'-Carbonyldiimidazole | - | CH₂Cl₂ | RT | 6 | 70 |

| 4-Pentenoic Acid | Oxalyl Chloride / DMF | Pyridine | CH₂Cl₂ | 0 to RT | 2 | Not specified |

| Benzoic Acid | PPh₃ / I₂ | iPr₂NEt | CH₂Cl₂ | 0 to RT | 1 | 95 |

| 3,4-Dimethoxybenzoic Acid | PPh₃ / I₂ | iPr₂NEt | CH₂Cl₂ | 0 to RT | 1 | 91 |

Note: The data in this table is based on the synthesis of various Weinreb amides and serves as a general guideline. Specific conditions for this compound may vary.

Chemical Reactivity and Transformative Potential of 3,5 Dibromo N Methoxy N Methylbenzamide

Reactivity of the Weinreb Amide Moiety

The N-methoxy-N-methylamide, or Weinreb amide, moiety is a key feature of the molecule, providing a pathway to aldehydes and ketones with high selectivity and control. This functionality is prized for its ability to react with potent nucleophiles without the common problem of over-addition that affects other carboxylic acid derivatives like esters and acid chlorides. wikipedia.orgorientjchem.org The stability of the tetrahedral intermediate, formed upon nucleophilic attack, is attributed to chelation by the methoxy (B1213986) group, which prevents its collapse and subsequent second addition of the nucleophile. wikipedia.org

Selective Reduction to Aldehydes and Subsequent Derivatization

The Weinreb amide can be selectively reduced to an aldehyde using hydride reagents. A common and effective reagent for this transformation is an excess of lithium aluminum hydride (LiAlH₄). wikipedia.orgorientjchem.org The reaction proceeds through a stable intermediate that, upon acidic workup, hydrolyzes to yield the corresponding aldehyde, in this case, 3,5-dibromobenzaldehyde.

This aldehyde is itself a versatile intermediate. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, serve as a precursor for the synthesis of blue fluorescent dyes for organic light-emitting diodes (OLEDs), and be used in Sharpless kinetic resolutions to form Baylis-Hillman enal adducts. sigmaaldrich.com It is also a key component in the synthesis of certain anticancer agents. sigmaaldrich.com

Table 1: Selective Reduction of Weinreb Amide to Aldehyde

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 3,5-Dibromobenzaldehyde | The reaction is typically performed at low temperatures and followed by an aqueous workup. |

Formation of Ketones via Organometallic Reagents

A significant application of the Weinreb amide is its reaction with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to form ketones. wikipedia.orgorientjchem.org This reaction is highly efficient due to the stability of the chelated tetrahedral intermediate, which resists further nucleophilic attack. orientjchem.orgorientjchem.org Upon workup, this intermediate breaks down to yield the ketone. This method provides a reliable route to a wide array of ketones, including those with complex alkyl, aryl, or vinyl groups, depending on the organometallic reagent used. wikipedia.org

Table 2: Ketone Synthesis from 3,5-Dibromo-N-methoxy-N-methylbenzamide with Organometallic Reagents

| Organometallic Reagent (R-M) | General Product Structure |

| Grignard Reagent (e.g., Phenylmagnesium bromide) | 3,5-Dibromophenyl phenyl ketone |

| Organolithium Reagent (e.g., n-Butyllithium) | 1-(3,5-Dibromophenyl)pentan-1-one |

Non-Classical Wittig Reactions for Ketone Generation

An alternative to organometallic reagents for ketone synthesis from Weinreb amides involves a non-classical Wittig reaction. wikipedia.orgorganic-chemistry.orgnih.gov This method utilizes alkylidenetriphenylphosphoranes (Wittig reagents) to convert the Weinreb amide into an N-methyl-N-methoxy-enamine intermediate. wikipedia.org This intermediate is then hydrolyzed in situ to furnish the corresponding ketone. organic-chemistry.orgnih.gov This approach offers milder reaction conditions compared to the use of highly reactive organometallic reagents and demonstrates high chemoselectivity, tolerating functional groups like nitriles and halides. organic-chemistry.org The mechanism is thought to proceed through an oxaphosphetane intermediate. organic-chemistry.org

Reactivity of the Aryl Bromide Moieties

The two bromine atoms on the aromatic ring of this compound serve as reactive handles for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl and other complex aromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

The aryl bromide positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a broad range of functional groups. nih.gov

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are generally preferred for their higher yields and functional group compatibility. wikipedia.orgmit.edu

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org While the tin reagents are often toxic, they are stable to air and moisture, and the reaction has a broad scope. wikipedia.orglibretexts.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Features |

| Suzuki-Miyaura | Organoboron Reagent | Mild conditions, low toxicity of reagents, wide functional group tolerance. nih.gov |

| Negishi | Organozinc Reagent | High reactivity and functional group tolerance, couples various carbon hybridizations. organic-chemistry.orgresearchgate.net |

| Stille | Organotin Reagent | Broad scope, air and moisture stable reagents, but reagents are toxic. wikipedia.orgorganic-chemistry.org |

Double Cross-Coupling Strategies for Poly-Substituted Aromatic Systems

The presence of two bromine atoms allows for double or sequential cross-coupling reactions, providing a powerful strategy for synthesizing complex, poly-substituted aromatic compounds. nih.govnih.gov By carefully selecting the reaction conditions, catalyst, and coupling partners, it is possible to introduce two different substituents onto the aromatic ring.

For instance, a double Suzuki-Miyaura coupling can be employed to introduce two identical aryl groups. nih.govbeilstein-journals.org Alternatively, by exploiting differences in reactivity or by using a stepwise approach, two different aryl or other organic groups can be introduced sequentially. nih.gov This stepwise functionalization is crucial for the controlled synthesis of unsymmetrically substituted aromatic molecules. libretexts.orgfiveable.melibretexts.org Planning the order of these reactions is critical, as the electronic and steric properties of the first substituent introduced will influence the reactivity of the second coupling site. libretexts.org

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful class of reactions for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding through the generation of a highly reactive organometallic intermediate. In the case of this compound, the presence of two bromine atoms offers the potential for both single and double exchange reactions, leading to mono- and di-substituted products, respectively.

The reactivity of the carbon-bromine bonds facilitates their exchange with metals, typically lithium or magnesium, upon treatment with organolithium reagents (like n-butyllithium or tert-butyllithium) or Grignard reagents. This exchange is generally a rapid process, particularly at low temperatures, and its rate typically follows the trend of I > Br > Cl for halogens.

Research has demonstrated that this compound can undergo a double cross-coupling reaction. This indicates that both bromine atoms are susceptible to metal-halogen exchange, enabling the introduction of two new substituents onto the aromatic ring. For instance, in a one-pot, two-step procedure, the reduction of the Weinreb amide to a stable aluminum hemiaminal, followed by a palladium-catalyzed cross-coupling with an organometallic reagent, can lead to the formation of 3,5-disubstituted benzaldehydes.

The general mechanism for a lithium-bromine exchange on an aryl bromide is as follows:

| Step | Description | General Reaction |

|---|---|---|

| 1 | An organolithium reagent (R-Li) attacks the bromine atom of the aryl bromide (Ar-Br). | Ar-Br + R-Li → Ar-Li + R-Br |

| 2 | This results in the formation of a new organolithium species (Ar-Li) and an alkyl/aryl halide (R-Br). |

While the double exchange is well-documented, achieving a selective mono-metal-halogen exchange requires careful control of reaction conditions such as temperature, stoichiometry of the organometallic reagent, and reaction time. By using a stoichiometric amount of the organolithium reagent at very low temperatures (e.g., -78 °C or lower), it is often possible to favor the exchange of a single bromine atom. This generates a mono-lithiated intermediate that can then be trapped with an electrophile to yield a mono-substituted product.

Chemoselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the two bromine atoms and the Weinreb amide—necessitates a consideration of chemoselectivity in its reactions. The ability to selectively transform one functional group while leaving the others intact is crucial for its utility in multi-step organic synthesis.

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Construction of Functionalized Benzaldehydes and Benzophenones

The Weinreb amide functionality of 3,5-Dibromo-N-methoxy-N-methylbenzamide offers a reliable method for the synthesis of ketones and aldehydes, overcoming the common issue of over-addition often encountered with more reactive acylating agents. This controlled reactivity is crucial for the precise construction of functionalized benzaldehydes and benzophenones.

A notable application is the one-pot, two-step reduction and cross-coupling procedure to generate substituted benzaldehydes. In a study by Lindhardt and colleagues, this compound was subjected to a double cross-coupling reaction to yield 3,5-diphenylbenzaldehyde. nih.gov This transformation highlights the ability to replace both bromine atoms with aryl groups, demonstrating the compound's utility in creating highly functionalized aromatic aldehydes.

The synthesis of benzophenones, a common motif in medicinal chemistry and materials science, can also be efficiently achieved. The reaction of this compound with Grignard reagents provides a direct route to 3,5-dibromobenzophenone and its derivatives. This subsequent intermediate can then undergo further functionalization at the bromine positions.

Precursor for Advanced Aromatic Scaffolds

The strategic placement of the bromine atoms on the aromatic ring of this compound makes it an excellent precursor for the synthesis of more complex, fused aromatic systems.

Incorporation into Polycyclic Aromatic Compounds

While direct, single-step conversions from this compound to large polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its derivatives serve as key building blocks. For instance, a ketone synthesized from this Weinreb amide can undergo intramolecular cyclization reactions to form fused ring systems. The two bromine atoms can be utilized in sequential or double palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to build up the carbon framework necessary for polycyclic structures. This approach allows for the controlled and stepwise assembly of complex aromatic cores.

Synthesis of Dibenzo-azepine-dione Analogs

The synthesis of dibenzo-azepine-dione analogs, a class of compounds with potential pharmacological activity, can be envisioned starting from derivatives of this compound. A plausible synthetic route would involve the conversion of the Weinreb amide to a 3,5-dibromobenzophenone derivative. Subsequent functionalization of the bromine atoms to introduce amine and carboxylic acid functionalities would set the stage for an intramolecular cyclization to form the seven-membered azepine ring fused to the two benzene (B151609) rings, with the ketone groups in the desired positions. While specific examples starting directly from this compound are not prevalent in the literature, the synthesis of the broader dibenzo[b,f]azepine scaffold is well-established, suggesting the feasibility of this approach. nih.govnih.gov

Role in the Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development. While this compound is an achiral molecule, it can be a valuable precursor for the synthesis of chiral building blocks.

One strategy involves the conversion of the Weinreb amide to a prochiral ketone, such as 3,5-dibromobenzophenone. This ketone can then be subjected to asymmetric reduction using a chiral catalyst or reagent to produce a chiral alcohol with high enantiomeric excess. This resulting chiral alcohol, containing the 3,5-dibromophenyl moiety, can then be used in the synthesis of more complex chiral molecules.

Alternatively, the reaction of this compound with a chiral organometallic reagent can lead to the formation of a chiral ketone directly, where the stereochemistry is induced by the chiral nucleophile. These approaches underscore the potential of this compound to be integrated into asymmetric synthetic routes.

Development of Radiolabeled Compounds

The ability to introduce positron-emitting isotopes, such as Carbon-11 (¹¹C), into organic molecules is crucial for the development of radiotracers for Positron Emission Tomography (PET) imaging. This compound has proven to be a useful precursor for the synthesis of ¹¹C-labeled compounds.

In the aforementioned study by Lindhardt et al., a ¹¹C-labeled benzaldehyde (B42025) was synthesized in a rapid, one-pot procedure. nih.gov The methodology involved the reaction of the Weinreb amide with [¹¹C]methyllithium, generated from [¹¹C]methyl iodide. This allowed for the efficient incorporation of the ¹¹C isotope into the final product. The short half-life of ¹¹C (20.4 minutes) necessitates extremely fast and efficient radiolabeling procedures, and the use of this Weinreb amide facilitates such rapid transformations.

Spectroscopic and Structural Elucidation of 3,5 Dibromo N Methoxy N Methylbenzamide and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-methoxy-N-methylbenzamides, the ¹H NMR spectra often exhibit distinctive features related to the rotational barrier around the amide C-N bond. At room temperature, it is common to observe broad humps for the N-methyl (N-CH₃) and O-methyl (O-CH₃) protons. This broadening is attributed to the presence of rotamers, which are conformational isomers that interconvert slowly on the NMR timescale. niscpr.res.in Upon heating, these broad signals typically sharpen into distinct singlets as the rate of rotation increases, leading to an averaged signal. niscpr.res.in

For 3,5-Dibromo-N-methoxy-N-methylbenzamide, the aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the aromatic protons. The proton at the C2 position would appear as a triplet (or a doublet of doublets with similar coupling constants), and the proton at the C4 position would appear as a triplet, both with small meta-coupling constants.

In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbon, the aromatic carbons (with and without bromine substitution), and the N-methyl and O-methyl carbons would be observed. The carbons attached to the bromine atoms are expected to be shifted to a lower field.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~3.2-3.4 (broad) | s |

| O-CH₃ | ~3.4-3.6 (broad) | s |

| Ar-H (meta to C=O) | ~7.6-7.8 | d |

| Ar-H (para to C=O) | ~7.8-8.0 | t |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~32-34 |

| O-CH₃ | ~61-63 |

| C-Br | ~120-125 |

| Ar-C | ~128-135 |

| C=O | ~168-172 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉Br₂NO₂), the calculated molecular weight is approximately 322.9 g/mol . A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a compound with two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the amide bond and the loss of the methoxy (B1213986) and methyl groups. Common fragments would include ions corresponding to the dibromobenzoyl cation and further fragmentation of the aromatic ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Predicted Fragment |

| 321 | 50% | [M(⁷⁹Br⁷⁹Br)]⁺ |

| 323 | 100% | [M(⁷⁹Br⁸¹Br)]⁺ |

| 325 | 50% | [M(⁸¹Br⁸¹Br)]⁺ |

| 263/265/267 | Variable | [M - N(OCH₃)CH₃]⁺ |

| 183/185 | Variable | [C₆H₃Br₂]⁺ |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the amide, the C-N bond, the C-O bond, and the aromatic C-H and C=C bonds. The presence of the bromine atoms is generally observed in the fingerprint region at lower wavenumbers.

Key expected vibrational frequencies include a strong absorption band for the amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. The aromatic C=C stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are typically found in the 500-700 cm⁻¹ range.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Amide C=O Stretch | 1640-1680 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-O Stretch | 1000-1100 | Medium |

| C-Br Stretch | 500-700 | Strong |

X-ray Crystallography for Solid-State Structure Determination

The molecular geometry is expected to be nearly planar, with a dihedral angle between the amide group and the benzene (B151609) ring. researchgate.net The bond lengths and angles would be within the normal ranges for similar compounds. nih.gov In the solid state, the crystal packing would be influenced by intermolecular interactions such as dipole-dipole interactions and potentially weak C-H···O hydrogen bonds, which would link the molecules into a three-dimensional network. researchgate.net The presence of the bulky bromine atoms would also significantly influence the crystal packing.

Interactive Data Table: Predicted Crystallographic Parameters for a Related Dibromobenzohydrazide Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 11.7820 (6) | researchgate.net |

| b (Å) | 8.5278 (4) | researchgate.net |

| c (Å) | 13.6054 (7) | researchgate.net |

| β (°) | 109.346 (5) | researchgate.net |

| V (ų) | 1289.81 (12) | researchgate.net |

| Z | 4 | researchgate.net |

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of Related Benzamide (B126) Structures

Molecular modeling and docking are essential computational techniques used to predict how a ligand, such as a benzamide derivative, might interact with a biological target, typically a protein. These studies are fundamental in drug discovery for predicting the binding affinity and orientation of a molecule at a protein's active site. jst.go.jpresearchgate.net

Docking studies on various benzamide derivatives have revealed key structural features that govern their binding to different biological targets. For instance, in studies of benzamides as cholesteryl ester transfer protein (CETP) inhibitors, docking simulations showed that the compounds fit within the binding cleft of CETP, surrounded by a hydrophobic lining. nih.gov Similarly, research on benzamide analogues as FtsZ inhibitors, a target for antimicrobial agents, used pharmacophore modeling and docking to identify crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209. tandfonline.com

For halogenated benzamides, the bromine atom can play a significant role in protein-ligand interactions. jst.go.jp Studies on bromo-N-(4-methoxyphenyl)benzamide isomers have shown that the bromine atom is key in interactions with protein residues. jst.go.jpresearchgate.net Depending on its position, the bromine can engage in halogen bonds, participating in binding through either a σ-hole (a region of positive electrostatic potential on the outer side of the halogen) or a π-hole (perpendicular to the molecular axis). jst.go.jp Molecular docking of these brominated benzamides against certain protein kinases revealed affinity energies comparable to known inhibitors. jst.go.jp

These findings suggest that for 3,5-Dibromo-N-methoxy-N-methylbenzamide, the two bromine atoms on the phenyl ring would be critical determinants of its binding profile. A hypothetical docking study would likely show these bromine atoms forming halogen bonds or hydrophobic interactions within a receptor's binding pocket, significantly influencing its biological activity.

Table 1: Representative Docking Scores and Interactions for Benzamide Derivatives

| Benzamide Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-bromo-N-(4-methoxyphenyl)benzamide | ABL Kinase (Asciminib binding site) | -7.7 | ALA356 (via π-hole interaction) |

| 2-bromo-N-(4-methoxyphenyl)benzamide | ABL Kinase (Asciminib binding site) | -7.5 | ALA356 (via σ-hole interaction) |

| Benzyl benzamide 8j | CETP | - | Hydrophobic pocket interactions |

| Generic 3-substituted benzamide | FtsZ | - | Val 207, Asn 263, Leu 209, Gly 205 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

For substituted benzamides, DFT calculations can predict how substituents affect the electronic properties of the molecule. A study on 1,3,5-tribromo-2,4,6-trifluoro-benzene using the B3LYP/6-31++G(d,p) basis set provided detailed information on its molecular geometry and vibrational spectra. researchgate.net Such calculations for this compound would reveal the influence of the two bromine atoms and the Weinreb amide group on the electron distribution of the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net For a related bromobenzohydrazide, the MEP map helped predict reactive sites for intermolecular interactions. researchgate.net In this compound, the oxygen atom of the carbonyl group and the nitrogen of the amide would be expected to show negative electrostatic potential, making them sites for electrophilic attack, while the regions around the bromine atoms might show positive potential (σ-holes), making them potential halogen bond donors. jst.go.jp

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of a molecule's reactivity.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

These descriptors, calculated for this compound, would provide a quantitative prediction of its chemical behavior. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energy profiles. DFT calculations can map out the potential energy surface of a reaction, helping to understand how reactants are converted into products.

The formation of amides, including Weinreb amides, has been the subject of such computational studies. The Weinreb ketone synthesis, a cornerstone reaction involving N-methoxy-N-methylamides, proceeds through a specific mechanism that prevents the common problem of over-addition of organometallic reagents. wikipedia.org The proposed mechanism involves the formation of a stable five-membered cyclic tetrahedral intermediate, which is stabilized by chelation from the methoxy (B1213986) group. wikipedia.org This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup. Computational studies can model this intermediate and calculate its stability, providing theoretical support for the experimentally observed selectivity.

Furthermore, computational methods have been used to explore other reaction pathways involving Weinreb amides. For example, studies on transition metal-catalyzed C-H functionalization reactions, where the Weinreb amide acts as a directing group, have proposed mechanisms such as a Concerted Metalation-Deprotonation (CMD) pathway. nih.gov DFT calculations can help to validate such proposed mechanisms by calculating the energies of intermediates and transition states.

In some cases, unexpected side reactions can occur. An unusual reactivity mode for N-methoxy-N-methylamides with strongly basic reagents was discovered, leading to the transfer of a hydroxymethyl group. The proposed mechanism, involving a base-induced E2 elimination, could be further investigated and confirmed using computational modeling to analyze the energetics of the elimination pathway versus the standard acylation pathway. lookchem.com

Conformation Analysis of the Weinreb Amide Moiety

The conformation of the Weinreb amide (N-methoxy-N-methylamide) moiety is central to its unique reactivity. The key feature of its reaction with organometallic reagents is the formation of a stable tetrahedral intermediate. wikipedia.orgnumberanalytics.com

The stability of this intermediate is attributed to two main factors:

Chelation: The methoxy group's oxygen atom can chelate to the metal cation (e.g., Li⁺ or Mg²⁺) associated with the nucleophile, forming a stable five-membered ring. This chelation holds the intermediate in place and prevents its premature collapse. wikipedia.org

Electronic Effects: The presence of the electronegative methoxy group on the nitrogen atom influences the electronic character of the amide, contributing to the stability of the tetrahedral adduct.

Computational analysis can be used to study the conformational preferences of the Weinreb amide itself and the structure of the chelated intermediate. By calculating the relative energies of different conformers and rotational barriers, a detailed picture of the molecule's dynamic behavior can be obtained. For this compound, such an analysis would involve examining the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds. The bulky bromine atoms at the 3 and 5 positions could sterically influence the preferred orientation of the amide group relative to the phenyl ring.

Theoretical calculations have been used to predict the conformational preferences of various secondary amides, often showing good correlation with experimental NMR data. nih.gov These studies indicate that intramolecular hydrogen bonding and steric interactions play significant roles in determining the most stable conformation. For the Weinreb amide moiety, the focus would be on the rotational barriers around the N-C(O), N-OCH₃, and N-CH₃ bonds and how these influence the accessibility of the carbonyl carbon to nucleophilic attack and the subsequent stabilization of the tetrahedral intermediate.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations Involving 3,5-Dibromo-N-methoxy-N-methylbenzamide

The N-methoxy-N-methylamide (Weinreb amide) functionality is a well-established precursor for ketones and aldehydes. However, its potential in broader catalytic transformations remains an area ripe for exploration. N-methoxy arylamides can act as directing groups in transition metal-catalyzed C-H activation reactions and can serve as acyl nitrene precursors. nih.gov Future research could leverage these properties in the context of this compound.

An emerging area of interest is the use of iron catalysis for N=S bond formation from N-methoxy amides and sulfoxides. nih.gov Applying this methodology to the dibrominated substrate could yield novel N-acyl sulfoximines, which are valuable motifs in medicinal chemistry. The bromine atoms on the phenyl ring are also ripe for exploitation in sequential, one-pot catalytic processes. For instance, after an initial transformation at the amide site, the bromine atoms can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid assembly of complex molecular architectures.

Table 1: Potential Catalytic Transformations for Future Study

| Catalytic System | Proposed Transformation | Potential Product Class |

|---|---|---|

| Palladium/Copper Catalysts | Sonogashira coupling at Br positions, followed by intramolecular cyclization | Fused Heterocycles |

| Iron (III) Chloride | N=S coupling with sulfoxides | N-Acyl Sulfoximines |

| Rhodium/Ruthenium Catalysts | C-H activation/functionalization directed by the amide group | Ortho-functionalized Benzamides |

Asymmetric Synthesis Applications

Weinreb amides are valuable intermediates in asymmetric synthesis, enabling the stereocontrolled construction of chiral molecules. numberanalytics.com For example, the conjugate addition of chiral lithium amides to α,β-unsaturated Weinreb amides proceeds with high diastereoselectivity to generate β-amino Weinreb amides. rsc.orgrsc.org These products can then be converted into chiral β-amino ketones and aldehydes. nih.govacs.org

Future work could focus on using this compound as a key component in the asymmetric synthesis of novel compounds. The steric and electronic properties of the dibrominated ring could influence the stereochemical outcome of reactions, potentially leading to enhanced selectivity. Furthermore, the addition of prochiral enolates from Weinreb amides to chiral sulfinimines is a known strategy for preparing α-substituted β-amino Weinreb amides. acs.org Applying this to prochiral enolates derived from derivatives of this compound could provide access to a new class of chiral building blocks.

Table 2: Proposed Asymmetric Reactions

| Reaction Type | Chiral Reagent/Auxiliary | Target Chiral Intermediate |

|---|---|---|

| Conjugate Addition | Chiral Lithium Amide | Chiral β-Amino Weinreb Amides |

| Aldol Reaction | Chiral Sulfinimine | Chiral α-Substituted β-Amino Weinreb Amides |

| Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS catalyst) | Chiral Alcohols/Aldehydes |

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov The reaction of Weinreb amides with highly reactive organometallic reagents, such as Grignard or organolithium compounds, is particularly well-suited for flow systems. acs.org These systems allow for precise control over reaction parameters like temperature and residence time, which can minimize side reactions and improve yields. acs.org

Future research should aim to develop a continuous-flow process for both the synthesis of this compound and its subsequent conversion to ketones. A telescoped flow synthesis, where the crude product from one step is directly fed into the next reactor, could streamline the production of complex molecules derived from this building block. This approach would be particularly beneficial for handling potentially hazardous reagents and intermediates safely and efficiently. acs.org

Development of Sustainable Synthetic Routes

Green chemistry principles are increasingly important in modern organic synthesis. The development of sustainable routes to amides, including this compound, is a key research objective. Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant waste. tandfonline.com

Future efforts should focus on catalytic methods for the synthesis of this compound. For example, enzymatic approaches using lipases like Candida antarctica lipase (B570770) B (CALB) have shown promise for direct amidation under mild conditions, offering a green alternative to conventional methods. nih.gov Another avenue involves developing solvent-free reaction conditions or using environmentally benign solvents. tandfonline.comfigshare.com Research into catalytic direct amidation or the use of novel coupling reagents that can be used in catalytic amounts would represent a significant advance in the sustainable production of this compound and related compounds.

Table 3: Comparison of Synthetic Routes

| Method | Traditional Route (Acyl Chloride) | Future Sustainable Route |

|---|---|---|

| Reagents | 3,5-Dibromobenzoyl chloride, N,O-Dimethylhydroxylamine, Base | 3,5-Dibromobenzoic acid, N,O-Dimethylhydroxylamine |

| Activator/Catalyst | Stoichiometric base | Catalytic (e.g., Enzyme, Boronic Acid) |

| Byproducts | Salt waste (e.g., Pyridinium hydrochloride) | Water |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., CPME) or solvent-free |

| Sustainability | Low | High |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3,5-Dibromo-N-methoxy-N-methylbenzamide, and how can intermediates be optimized?

- Methodology :

- Route 1 : Start with 3,5-dibromobenzoic acid (precursor) and react with N-methoxy-N-methylamine using coupling agents like EDCI/HOBt in dichloromethane. This approach mirrors protocols for analogous N-methoxy-N-methylbenzamides .

- Route 2 : Bromination of N-methoxy-N-methylbenzamide derivatives. For example, brominate N-methoxy-N-methyl-3-nitrobenzamide using Br₂/FeBr₃, followed by reduction, as demonstrated in halogenation studies for similar aromatic systems .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equiv. brominating agent) to minimize di-brominated byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry, as done for N-(3,5-Dimethoxyphenyl)benzamide (R-factor = 0.054, data-to-parameter ratio = 14.7) .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with PubChem data for 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide (δH ~3.3 ppm for N–CH₃; δC ~167 ppm for carbonyl) .

- HRMS : Validate molecular weight (theoretical MW = 336.98 g/mol for C₁₀H₁₀Br₂NO₂) .

Advanced Questions

Q. How can regioselective bromination be achieved in the synthesis of this compound?

- Methodology :

- Directing Groups : Utilize the amide group’s meta-directing effect. Pre-functionalize the benzamide core with electron-withdrawing groups (e.g., nitro) to enhance bromination at the 3,5-positions, as seen in halogenation of 3,5-dichloro-4-hydroxybenzoic acid derivatives .

- Catalytic Systems : Employ FeBr₃ or AlBr₃ in non-polar solvents (e.g., CCl₄) to minimize over-bromination. For reproducibility, maintain temperatures below 40°C .

- Validation : Use comparative NMR with non-brominated analogs to confirm substitution patterns .

Q. What mechanistic insights exist for the biological activity of this compound?

- Methodology :

- Enzyme Inhibition : Test against salicylic acid-dependent enzymes (e.g., cyclooxygenase) due to structural similarity to 3,5-difluoro-2-hydroxybenzoic acid, which shows COX-2 inhibition .

- Antimicrobial Assays : Follow protocols from crystallographic studies on dibromo-hydroxybenzylidene compounds, using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- SAR Analysis : Modify bromine substituents to chlorine or methoxy groups and compare bioactivity trends .

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

- Methodology :

- Retrosynthesis Tools : Use AI models (e.g., Reaxys, Pistachio) to propose feasible routes, as done for 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide .

- DFT Calculations : Optimize transition states for bromination steps using Gaussian at the B3LYP/6-31G* level. Compare activation energies for para vs. meta substitution .

- Docking Studies : Predict binding affinities with target proteins (e.g., PDB: 1EQG for COX-2) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.